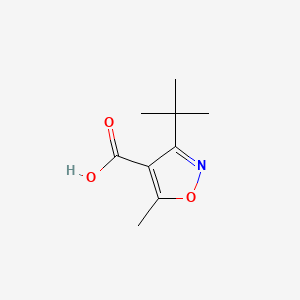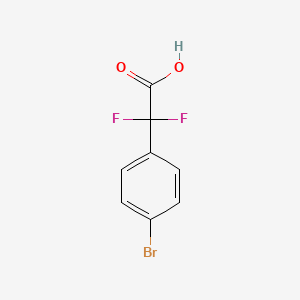
2-(4-Bromophenyl)-2,2-difluoroacetic acid
Overview
Description
2-(4-Bromophenyl)-2,2-difluoroacetic acid, also known as BDFAA, is a versatile organic acid with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BDFAA is a brominated derivative of the difluoroacetic acid (DFAA), and it has been used in numerous research studies to investigate various biochemical and physiological processes. BDFAA has been found to have a variety of effects on the body, and it has been used in a number of different lab experiments.
Scientific Research Applications
1. Synthesis of Organic Compounds
2-(4-Bromophenyl)-2,2-difluoroacetic acid is utilized in the synthesis of various organic compounds. For instance, ethyl/methyl 2-bromo-2,2-difluoroacetate, a related compound, has been involved in radical additions to vinyl ethers, a process useful for the synthesis of compounds like 3,3-difluoro-GABA (Kondratov et al., 2015). Similarly, the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids has been reported, showcasing the reagent's role in peptidomimetics (Gouge, Jubault, Quirion, 2004).
2. Liquid Crystal Display Materials
4-Bromo-4'-hydroxybiphenyl, a compound synthesized from this compound, is a critical intermediate for producing liquid crystal display materials. This synthesis involves esterification and bromination processes (Ren Guo-du, 2001).
3. Preparation of Heterocyclic Compounds with Antibacterial Activities
The compound has been used as a starting material in the preparation of various heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives, with potential antibacterial activities (El-Hashash et al., 2015).
4. Synthesis of ω-(4-Bromophenyl)alkanoic Acids
This compound plays a role in the synthesis of ω-(4-Bromophenyl)alkanoic acids, which are then transformed into boronates, useful in various chemical syntheses (Zaidlewicz, Wolan, 2002).
5. Visible-Light-Driven Reactions
Ethyl 2-bromo-2,2-difluoroacetate, a related compound, is used in visible-light-driven reactions for direct 2,2-difluoroacetylation, demonstrating the compound's utility in photochemical processes (Furukawa et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various enzymes and receptors in the body .
Mode of Action
Brominated compounds often undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions, such as the suzuki–miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that 4-bromophenylacetic acid, a related compound, is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Biochemical Analysis
Biochemical Properties
2-(4-Bromophenyl)-2,2-difluoroacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound has been shown to inhibit acetylcholinesterase activity, leading to altered nerve impulse transmission . Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect DNA, proteins, and lipids, ultimately impacting cell viability and function. Furthermore, this compound has been shown to modulate gene expression, particularly genes involved in stress response and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine and disruption of normal nerve function . The compound also binds to specific receptors and enzymes, altering their activity and downstream signaling pathways. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent cellular responses . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, where a specific dosage range triggers significant biological responses, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can influence metabolic pathways, such as those involved in energy production and detoxification processes . Additionally, this compound can affect the levels of key metabolites, altering cellular metabolism and overall physiological function .
properties
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGIHCJVNSDFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913574-93-3 | |
| Record name | 2-(4-bromophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

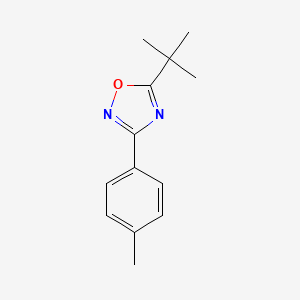
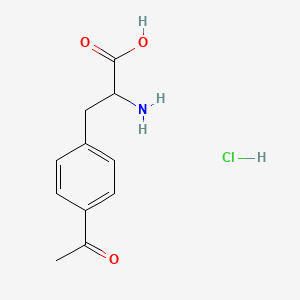
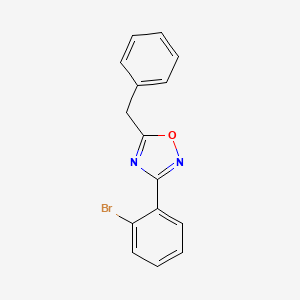
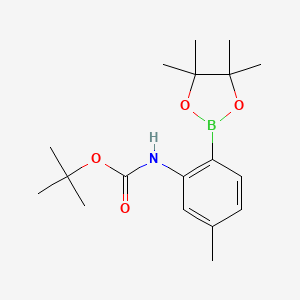
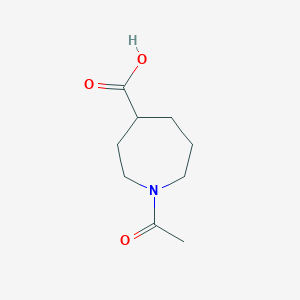
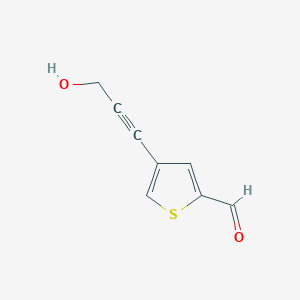
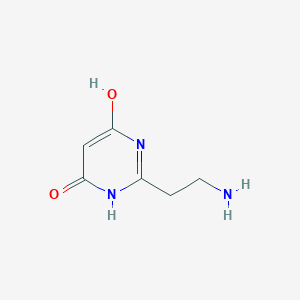
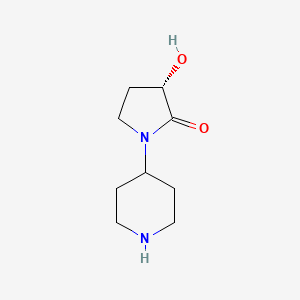
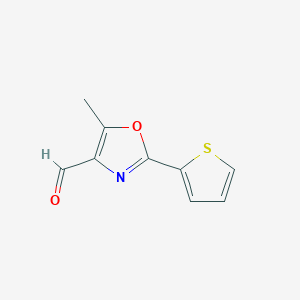
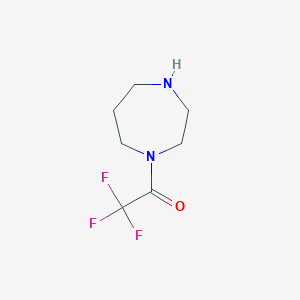
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)


